(3-Bromobenzyl)dimethylamine

概要

説明

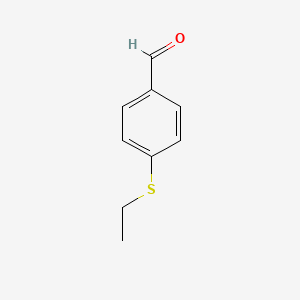

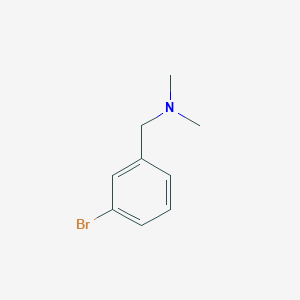

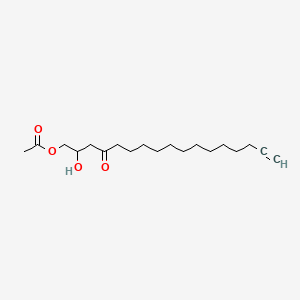

The compound "(3-Bromobenzyl)dimethylamine" is a brominated benzylamine derivative, which is a structural motif found in various chemical compounds with diverse applications, including medicinal chemistry and materials science. The presence of the bromine atom on the benzyl ring and the dimethylamine group suggests potential reactivity and utility in synthetic chemistry as an intermediate for further functionalization .

Synthesis Analysis

The synthesis of brominated benzylamine derivatives can be achieved through various methods. For instance, the formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine followed by reaction with benzaldehyde can yield the corresponding alcohols and ketones, depending on the experimental conditions . Additionally, the synthesis of related compounds, such as N-(bromodimethoxybenzyl)-substituted phenethylamines, involves N-reductive alkylation with bromodimethoxybenzaldehydes . These synthetic routes highlight the versatility of brominated benzylamine derivatives as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzylamine derivatives can be elucidated using various analytical techniques. For example, the crystal structure of bis(3-bromo-4-dimethylaminobenzylidene)hydrazine has been solved, revealing a close to planar molecule with intermolecular halogen bonds . This structural information is crucial for understanding the reactivity and potential supramolecular organization of such compounds.

Chemical Reactions Analysis

Brominated benzylamine derivatives participate in a variety of chemical reactions. The formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine indicates the potential for nucleophilic addition reactions . Moreover, the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, including those with a bromobenzyl moiety, demonstrates the ability of these compounds to undergo carbonylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzylamine derivatives are influenced by the presence of the bromine atom and the dimethylamine group. The gas chromatographic separation and mass spectrometric analysis of such compounds provide insights into their volatility and fragmentation patterns, which are important for their identification and characterization . Additionally, the mesomorphic behavior of related compounds, such as 4-n-alkoxybenzylidine-4'-bromoaniline disulphides, indicates the potential for liquid crystalline properties, which could be relevant for materials science applications .

科学的研究の応用

Synthesis and Chemical Properties

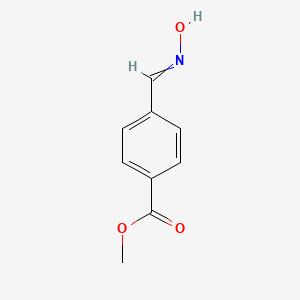

(3-Bromobenzyl)dimethylamine serves as an important intermediate in organic synthesis, finding applications in the fields of medicine, pesticides, and chemicals. For instance, its use in the synthesis of N,N-Dimethyl-4-nitrobenzylamine demonstrates its versatility in producing compounds with varied functional applications (Wang Ling-ya, 2015).

Catalytic Applications

This compound's derivatives are used in catalytic processes such as the aminocarbonylation of aryl bromides, highlighting its role in facilitating chemical reactions in organic chemistry. This process is crucial for producing aryl amides, which are significant in various chemical applications (Y. Wan et al., 2002).

Analytical Chemistry

In analytical chemistry, derivatives of (3-Bromobenzyl)dimethylamine, such as N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines, are studied for their unique spectral properties. This research provides insight into the behavior of these compounds under various analytical conditions, contributing to advancements in forensic chemistry and substance identification (Ahmad J. Almalki et al., 2020).

Photodynamic Therapy

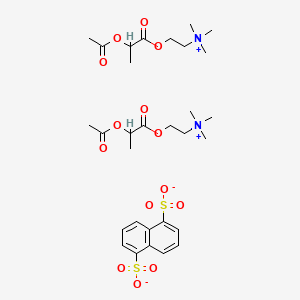

The compound's derivatives are also explored in the field of photodynamic therapy. Studies on zinc phthalocyanine substituted with derivatives of (3-Bromobenzyl)dimethylamine show potential for cancer treatment due to their high singlet oxygen quantum yield, an essential characteristic for effective photodynamic therapy (M. Pişkin et al., 2020).

Crystallography and Material Science

Research on bis(3-bromo-4-dimethylaminobenzylidene)hydrazines demonstrates the compound's utility in crystallography and material science. Understanding the crystal structures and properties of these compounds is crucial for their application in designing new materials with specific desired properties (Samuel Guieu et al., 2013).

Safety and Hazards

The safety data sheet for “(3-Bromobenzyl)dimethylamine” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends the use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . All sources of ignition should be removed .

特性

IUPAC Name |

1-(3-bromophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENUHAOLAJUKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402118 | |

| Record name | (3-BROMOBENZYL)DIMETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4885-18-1 | |

| Record name | (3-BROMOBENZYL)DIMETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)